molecular formula C10H11FN2O4 B1379378 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate CAS No. 1609407-49-9

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Cat. No. B1379378
CAS RN: 1609407-49-9
M. Wt: 242.2 g/mol
InChI Key: LYKMCJFMVXAKCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate” is C10H7FN2O2.2H2O . The InChI code is 1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 242.21 .

Scientific Research Applications

Antibacterial Activity and Solubility Enhancement

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate derivatives have been extensively studied for their antibacterial properties. These compounds, particularly when modified as amino acid prodrugs, have displayed notable antibacterial activity. For example, a series of amino acid prodrugs of racemic and chiral quinolones showed enhanced solubility and comparable, if not superior, efficacy in vivo compared to their parent compounds. The increase in solubility was particularly significant, ranging from 3 to 70 times that of the parent quinolones, making them highly promising in terms of bioavailability and therapeutic potential (Sanchez et al., 1992).

Anticancer Properties and Molecular Docking Studies

Furthermore, the derivatives of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate have been explored for their anticancer properties. In a notable study, various amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and tested for their cytotoxic effects on different carcinoma cell lines. Some of these compounds exhibited significant anticancer activities, surpassing even standard drugs like doxorubicin in certain instances. Moreover, molecular docking studies provided insights into the probable mechanisms of action, indicating these derivatives as potential inhibitors for future anticancer drug development (Bhatt, Agrawal, & Patel, 2015).

Formation of Helical Structures and Self-Association

The compound and its derivatives have also been explored in the field of molecular self-assembly. For instance, heteromeric oligoamide foldamers, composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid, demonstrated the ability to form stable helical structures in aqueous environments. This property is vital for understanding the compound's behavior in biological systems and can pave the way for the design of novel biomimetic structures (Shang et al., 2014).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKMCJFMVXAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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